molecular formula C14H11F2N5O2 B2393012 4-(3-Fluoropyridine-4-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one CAS No. 2319852-06-5

4-(3-Fluoropyridine-4-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

Cat. No. B2393012
CAS RN: 2319852-06-5
M. Wt: 319.272
InChI Key: GZWMLOZNWBGWMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluoropyridine-4-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the development of new drugs. This compound is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

The potential applications of 4-(3-Fluoropyridine-4-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one in scientific research are vast. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potent inhibitory effects on certain enzymes and receptors, making it a potential candidate for the development of drugs targeting these proteins.

Mechanism of Action

The mechanism of action of 4-(3-Fluoropyridine-4-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is not fully understood, but it is believed to work by inhibiting certain enzymes and receptors. For example, this compound has been shown to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of blood flow. By inhibiting PDE5, this compound could potentially be used to treat conditions such as erectile dysfunction and pulmonary hypertension.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-Fluoropyridine-4-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one have been studied extensively. This compound has been shown to have potent inhibitory effects on several enzymes and receptors, including PDE5, phosphodiesterase 6 (PDE6), and the serotonin transporter (SERT). These effects could potentially be used in the development of new drugs for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-Fluoropyridine-4-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one in lab experiments include its potent inhibitory effects on certain enzymes and receptors, as well as its relatively simple synthesis method. However, there are also some limitations to using this compound, such as its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4-(3-Fluoropyridine-4-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one. One potential area of research is in the development of new drugs for the treatment of diseases such as erectile dysfunction, pulmonary hypertension, and depression. Another potential area of research is in the study of the compound's mechanism of action and its effects on other enzymes and receptors. Finally, further research is needed to fully understand the potential toxicity of this compound and its limitations for use in lab experiments.

Synthesis Methods

The synthesis of 4-(3-Fluoropyridine-4-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has been reported in several research articles. One of the most common methods involves the reaction of 3-fluoropyridine-4-carboxylic acid with 5-fluoropyrimidine-2,4-diamine in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then reacted with piperazine to obtain the final product.

properties

IUPAC Name

4-(3-fluoropyridine-4-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N5O2/c15-9-5-18-14(19-6-9)21-4-3-20(8-12(21)22)13(23)10-1-2-17-7-11(10)16/h1-2,5-7H,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWMLOZNWBGWMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=C(C=NC=C2)F)C3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoropyridine-4-carbonyl)-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

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